![molecular formula C16H20N2O2 B1392943 1-[Ciano(fenil)metil]piperidin-4-carboxilato de etilo CAS No. 1208220-88-5](/img/structure/B1392943.png)

1-[Ciano(fenil)metil]piperidin-4-carboxilato de etilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

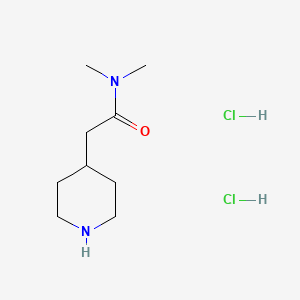

Síntesis de Derivados de Piperidina

Este compuesto sirve como reactivo en la síntesis de derivados de piperidina, que son importantes para desarrollar inhibidores contra enzimas bacterianas como la reductasa de enoil-ACP de S. aureus y E. coli. Estos derivados son cruciales en la lucha contra las cepas bacterianas resistentes a los antibióticos .

Agonistas del Receptor GABAA

También se utiliza en la síntesis de agonistas del receptor GABAA. Estos agonistas son agentes terapéuticos potenciales para diversos trastornos neurológicos debido a su papel en la modulación del sistema neurotransmisor GABA .

Subunidades de Unión al ADN

El compuesto se utiliza en la creación de subunidades de unión al ADN solubles en agua para análogos del antibiótico citotóxico CC-1065 y sus profármacos. Esto tiene implicaciones en el diseño de fármacos que pueden dirigirse al ADN y potencialmente tratar ciertos tipos de cáncer .

Precursor de Analgésicos Opioides

Aunque no es activo como analgésico en sí mismo, este compuesto es un precursor de otros derivados activos que muestran efectos opioides, que pueden utilizarse en el manejo del dolor .

Síntesis de Compuestos Heterocíclicos

El 1-[Ciano(fenil)metil]piperidin-4-carboxilato de etilo participa en reacciones que conducen a varios compuestos heterocíclicos, que son una estructura central para muchos productos farmacéuticos .

Metodología de Síntesis de Piperidina

El compuesto juega un papel en el desarrollo de nuevos métodos para activar grupos hidroxilo en alcoholes aminados, lo cual es crucial para sintetizar azetidinas, pirrolidinas y piperidinas protegidas sin usar reactivos tóxicos .

Mecanismo De Acción

Target of Action

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate is a piperidine derivative . Piperidine derivatives have been identified as inhibitors of S. aureus and E. coli enoyl-ACP reductase , which are key enzymes in the fatty acid synthesis pathway of these bacteria. This makes them potential targets for antibacterial drugs .

Mode of Action

Other derivatives of pethidine with a 4-cyano group in place of the carboxylate ethyl ester have been found to be active , suggesting that Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate might also show similar effects. It is hypothesized that these compounds inhibit the activity of enoyl-ACP reductase, thereby disrupting fatty acid synthesis in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate is likely the fatty acid synthesis pathway in bacteria . By inhibiting enoyl-ACP reductase, this compound could potentially disrupt the production of essential fatty acids, leading to bacterial growth inhibition .

Result of Action

Based on its potential role as an inhibitor of enoyl-acp reductase, it could potentially lead to the disruption of fatty acid synthesis in bacteria, thereby inhibiting their growth .

Análisis Bioquímico

Biochemical Properties

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate, have been shown to inhibit enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in bacteria . This interaction suggests potential antibacterial properties. Additionally, this compound may interact with GABAA receptors, which are crucial for inhibitory neurotransmission in the central nervous system .

Cellular Effects

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives can modulate the activity of monoamine transporters, affecting neurotransmitter levels and signaling in neuronal cells . This modulation can lead to changes in gene expression and metabolic activity, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes like enoyl-ACP reductase . This inhibition disrupts the enzyme’s activity, leading to downstream effects on metabolic pathways. Additionally, the compound’s interaction with GABAA receptors suggests it may influence ion channel activity, altering neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their activity over extended periods, but their efficacy may decrease due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive cellular responses or potential toxicity.

Dosage Effects in Animal Models

The effects of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including neurotoxicity or disruption of metabolic processes . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of enoyl-ACP reductase affects fatty acid synthesis, altering lipid metabolism in bacterial cells . Additionally, the compound’s impact on monoamine transporters can influence neurotransmitter metabolism in neuronal cells .

Transport and Distribution

The transport and distribution of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, its interaction with GABAA receptors suggests it may be preferentially localized in neuronal tissues, affecting synaptic transmission .

Subcellular Localization

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with GABAA receptors indicates a potential localization in synaptic membranes, where it can modulate neurotransmitter release and neuronal excitability .

Propiedades

IUPAC Name |

ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-20-16(19)14-8-10-18(11-9-14)15(12-17)13-6-4-3-5-7-13/h3-7,14-15H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCYDAZKJXDNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1392861.png)

![3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile](/img/structure/B1392862.png)

![Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate](/img/structure/B1392867.png)

![4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392874.png)

![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)

![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)

![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392879.png)

![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)